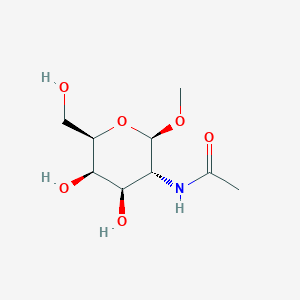

methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

Übersicht

Beschreibung

Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is a derivative of the sugar galactose. It is a white powder that is soluble in water and sparingly soluble in methanol . This compound is used in various biochemical and medical research applications due to its structural similarity to natural carbohydrates.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside can be synthesized through the condensation of monosaccharide derivatives. One method involves the use of silver triflate as a promoter for the condensation reaction . Another method includes the halide ion-promoted glycosidation using methanol and disaccharide bromide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques such as glycosidation and acetylation reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur at the acetamido group or the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the sugar moiety.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 2-acetamido-2-deoxy-β-D-galactopyranoside serves as a reagent in organic synthesis, particularly in carbohydrate chemistry. Its ability to participate in glycosylation reactions makes it valuable for creating glycosides and other carbohydrate derivatives .

Glycobiology

In glycobiology, this compound is used to study glycosylation processes and carbohydrate metabolism. It acts as a substrate for various enzymes, including glycosyltransferases, which are crucial for synthesizing glycoproteins and glycolipids. This role aids researchers in understanding how carbohydrates influence biological functions .

Medical Research

Methyl 2-acetamido-2-deoxy-β-D-galactopyranoside is utilized as a model compound in proteomics research. Its structural characteristics allow scientists to investigate the interactions between carbohydrates and proteins, which is essential for drug development and understanding disease mechanisms related to glycosylation abnormalities .

Biochemical Assays

The compound has applications in various biochemical assays where it can act as a substrate or inhibitor. For example, it can be employed in assays designed to measure the activity of glycosidases or glycosyltransferases, providing insights into enzyme kinetics and inhibition profiles .

Case Study 1: Glycosylation Pathways

A study demonstrated the use of methyl 2-acetamido-2-deoxy-β-D-galactopyranoside as a substrate in examining the glycosylation pathways of certain proteins involved in cell signaling. The results indicated that variations in the substrate affected the efficiency of glycosylation by specific glycosyltransferases, highlighting its role in modulating protein functions.

Case Study 2: Drug Development

In drug development research, methyl 2-acetamido-2-deoxy-β-D-galactopyranoside was used to create analogs that could inhibit cancer cell growth by targeting specific glycoproteins associated with tumor progression. The analogs showed promising results in preclinical trials, suggesting potential therapeutic applications.

Wirkmechanismus

The mechanism of action of methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside involves its interaction with enzymes and proteins that recognize carbohydrate structures. It can act as a substrate or inhibitor for various glycosyltransferases and glycosidases, affecting glycosylation pathways and carbohydrate metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

- Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

- Phenyl 1-thio-beta-D-galactopyranoside

Uniqueness

Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is unique due to its beta configuration, which affects its interaction with enzymes and proteins compared to its alpha counterpart. This configuration can influence its biological activity and its use in specific biochemical assays .

Biologische Aktivität

Methyl 2-acetamido-2-deoxy-β-D-galactopyranoside (commonly referred to as GalNAc) is a derivative of galactose and plays a significant role in various biological processes, particularly in glycosylation reactions. This compound is of interest due to its involvement in cellular signaling, immune responses, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 235.23 g/mol

- Solubility : Soluble in water; sparingly soluble in methanol.

- IUPAC Name : N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide.

Methyl 2-acetamido-2-deoxy-β-D-galactopyranoside primarily functions as a substrate for glycosyltransferases and glycosidases. It can influence glycosylation pathways, which are critical for protein folding, stability, and function. The compound interacts with various enzymes that recognize carbohydrate structures, thereby affecting cellular processes such as signaling and adhesion.

1. Apoptosis Induction

Research indicates that methyl 2-acetamido-2-deoxy-β-D-galactopyranoside can induce apoptosis in certain cell types. This process is mediated through the activation of caspase pathways, particularly caspase 3, which is crucial for the execution phase of cell apoptosis.

2. Glycosylation Inhibition

The compound has been shown to inhibit glycosylation processes by acting as an acceptor analogue. This inhibition can affect the synthesis of glycoproteins and glycolipids, which are essential for various cellular functions .

3. Binding Affinity Studies

Studies have demonstrated that derivatives of methyl 2-acetamido-2-deoxy-β-D-galactopyranoside exhibit binding affinities to galactose-binding receptors in mammalian cells. These interactions are vital for understanding how carbohydrates influence cellular signaling and immune responses .

Research Findings and Case Studies

Applications in Research and Industry

Methyl 2-acetamido-2-deoxy-β-D-galactopyranoside is utilized in various fields:

- Biochemistry : As a reagent in studies related to carbohydrate metabolism and glycoprotein synthesis.

- Pharmaceuticals : Investigated for its potential therapeutic effects due to its role in apoptosis and immune modulation.

- Industrial Applications : Employed in the production of specialized biochemical reagents.

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVOCXOZYFLVKN-SYHAXYEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.